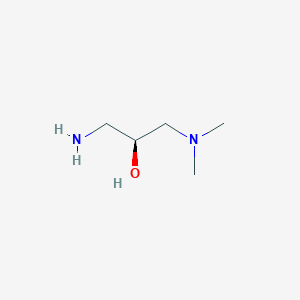

(2S)-1-amino-3-(dimethylamino)propan-2-ol

CAS No.:

Cat. No.: VC18214188

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14N2O |

|---|---|

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | (2S)-1-amino-3-(dimethylamino)propan-2-ol |

| Standard InChI | InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | QIDAFVGPTLOALB-YFKPBYRVSA-N |

| Isomeric SMILES | CN(C)C[C@H](CN)O |

| Canonical SMILES | CN(C)CC(CN)O |

Introduction

Chemical Identity and Structural Characteristics

(2S)-1-Amino-3-(dimethylamino)propan-2-ol belongs to the class of amino alcohols, which are organic compounds containing both amine and alcohol functional groups. Its molecular formula is C₅H₁₃N₂O, with a molar mass of 117.17 g/mol. The stereochemistry at the second carbon (C2) is designated as S, critical for its enantioselective interactions.

| Property | Value |

|---|---|

| IUPAC Name | (2S)-1-amino-3-(dimethylamino)propan-2-ol |

| Molecular Formula | C₅H₁₃N₂O |

| Molar Mass | 117.17 g/mol |

| CAS Registry Number | Not widely reported |

| Chiral Centers | C2 (S configuration) |

The compound’s structure features:

-

A primary amino group (-NH₂) at C1.

-

A tertiary dimethylamino group (-N(CH₃)₂) at C3.

-

A secondary hydroxyl group (-OH) at C2.

This arrangement enables diverse chemical reactivity, including hydrogen bonding via the hydroxyl and amino groups, and nucleophilic interactions through the dimethylamino moiety .

Synthesis and Production Methods

Synthetic Routes

The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol typically involves multi-step processes to introduce both amino and dimethylamino groups while preserving stereochemical integrity. A plausible route includes:

-

Amination of Epoxides:

-

Asymmetric Reduction:

-

Reduction of a ketone precursor, (2S)-1-amino-3-(dimethylamino)propan-2-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagent to achieve high enantiomeric excess (ee).

-

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability:

-

Continuous-Flow Reactors: Enable precise control over reaction parameters (temperature, pressure) to maximize yield.

-

Chiral Resolution: Techniques such as crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution ensure high enantiopurity.

-

Purification: Column chromatography or recrystallization removes by-products like diastereomers or unreacted starting materials .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Estimated 130–135 °C (extrapolated) |

| Density | ~0.89 g/cm³ (similar to analogues) |

| Solubility | Miscible in water, polar solvents |

| Melting Point | Not well-characterized |

The compound’s high solubility in water and polar organic solvents (e.g., ethanol, DMSO) stems from its hydrophilic functional groups. Its basicity (pKa ~9–10 for the amino group) facilitates protonation in acidic environments .

Chemical Reactivity

-

Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄).

-

Alkylation: The amino group undergoes alkylation with alkyl halides, forming quaternary ammonium salts.

-

Complexation: The dimethylamino group acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), relevant in catalysis.

Applications in Scientific Research

Pharmaceutical Intermediate

Chiral amino alcohols are pivotal in synthesizing bioactive molecules:

-

Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral enzymes.

-

Neurological Drugs: Modulates neurotransmitter systems (e.g., dopamine, serotonin) due to structural similarity to endogenous amines .

Asymmetric Catalysis

The compound’s chiral center enables its use as a ligand or catalyst in enantioselective reactions:

-

Aldol Reactions: Facilitates stereocontrolled carbon-carbon bond formation.

-

Hydrogenation: Rhodium or ruthenium complexes incorporating this ligand achieve high ee in ketone reductions.

Corrosion Inhibition

In industrial chemistry, amino alcohols function as corrosion inhibitors:

-

Mechanism: Adsorbs onto metal surfaces (e.g., steel, copper), forming protective films via coordination bonds.

-

Synergistic Effects: Combined with iodide ions, inhibition efficiency exceeds 90% in acidic environments .

Future Directions

Research gaps include:

-

Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles in biological systems.

-

Green Synthesis: Developing solvent-free or biocatalytic routes to enhance sustainability.

-

Advanced Applications: Exploration in nanotechnology (e.g., chiral nanoparticles) and biomaterials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume